2-methyl-N'-[(2E)-3-phenylprop-2-enoyl]benzohydrazide

Medicinal Chemistry Drug Design Physicochemical Profiling

This 2-methyl-substituted cinnamoyl benzohydrazide is a critical SAR probe. The ortho-methyl group imposes a unique dihedral angle, altering lipophilicity (+0.5 logP shift) and target-binding interactions compared to unsubstituted or 3-/4-methyl analogs. Ideal for dissecting positional methyl effects on antimicrobial potency (class-level pMIC 1.38 baseline), solubility, and metabolic stability. Use in crystallographic studies, docking campaigns, and calibrating computational ADMET models to generate proprietary, patent-ready data. Procure today to advance your methyl-substituted hydrazide library.

Molecular Formula C17H16N2O2
Molecular Weight 280.32 g/mol
Cat. No. B11699692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-N'-[(2E)-3-phenylprop-2-enoyl]benzohydrazide
Molecular FormulaC17H16N2O2
Molecular Weight280.32 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)NNC(=O)C=CC2=CC=CC=C2
InChIInChI=1S/C17H16N2O2/c1-13-7-5-6-10-15(13)17(21)19-18-16(20)12-11-14-8-3-2-4-9-14/h2-12H,1H3,(H,18,20)(H,19,21)/b12-11+
InChIKeyYVFROUCFDWKCIB-VAWYXSNFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-N'-[(2E)-3-phenylprop-2-enoyl]benzohydrazide: A Cinnamoyl Hydrazide Scaffold with Ortho-Methyl Differentiation


2-Methyl-N'-[(2E)-3-phenylprop-2-enoyl]benzohydrazide (molecular formula C17H16N2O2, molecular weight 280.32 g/mol) is a synthetic N-acylhydrazide derivative that couples an electron-rich cinnamoyl moiety with a 2-methyl-substituted benzohydrazide core . This compound belongs to the broader class of cinnamic acid hydrazides and benzohydrazides, a family recognized for diverse pharmacological activities including antimycobacterial, anticancer, anti-inflammatory, and antimicrobial effects [1]. The presence of the ortho-methyl group on the benzohydrazide ring distinguishes this compound from its unsubstituted analog N'-cinnamoylbenzohydrazide and from other positional isomers (3-methyl, 4-methyl), potentially altering lipophilicity, molecular packing, and target-binding interactions.

Why In-Class Benzohydrazides Cannot Replace 2-Methyl-N'-[(2E)-3-phenylprop-2-enoyl]benzohydrazide Without Experimental Validation


Benzohydrazide derivatives exhibit pronounced structure-activity relationship (SAR) dependence on even minor substituent changes. The position, electronic character, and steric bulk of substituents on the aromatic ring directly influence hydrogen-bonding networks, molecular conformation, and target-ligand complementarity [1]. For instance, the ortho-methyl group in 2-methylbenzohydrazide derivatives imposes a unique dihedral angle between the aromatic ring and the hydrazide plane, affecting crystal packing and potentially solubility and bioavailability [2]. Substituting the 2-methyl cinnamoyl hydrazide with an unsubstituted, 3-methyl, or 4-methyl analog without rigorous comparative biological and physicochemical evaluation may lead to unpredictable differences in potency, selectivity, and pharmacokinetic profiles. The following quantitative evidence highlights the measurable differentiation that supports informed procurement decisions.

Quantitative Differentiation Evidence for 2-Methyl-N'-[(2E)-3-phenylprop-2-enoyl]benzohydrazide


Molecular Weight and Predicted Lipophilicity Shift Relative to Unsubstituted N'-Cinnamoylbenzohydrazide

The 2-methyl substitution increases the molecular weight by 14.03 Da compared to the unsubstituted N'-cinnamoylbenzohydrazide (C16H14N2O2, MW 266.29 g/mol) . This structural change elevates the calculated logP by approximately +0.5 units (class-level inference based on the additive contribution of an aromatic methyl group in the Hansch–Leo method) [1]. The higher lipophilicity may enhance membrane permeability but could also alter pharmacokinetic and toxicity profiles relative to the non-methylated baseline.

Medicinal Chemistry Drug Design Physicochemical Profiling

Conformational Rigidity Imposed by the Ortho-Methyl Group in 2-Methylbenzohydrazide Derivatives

Crystallographic analysis of a closely related 2-methylbenzohydrazide hydrazone (N'-(4-hydroxybenzylidene)-2-methylbenzohydrazide) revealed a dihedral angle of 42.3° between the two aromatic rings [1]. This non-planar conformation is a direct consequence of the ortho-methyl group steric hindrance, which is absent in benzohydrazides without ortho substitution or with para-substitution. The twisted geometry influences intermolecular hydrogen-bonding patterns and crystalline packing forces, potentially affecting solid-state stability and dissolution rate of the compound.

Structural Chemistry Crystallography Conformational Analysis

Antimicrobial Potential of Cinnamoyl Hydrazides: Class-Level Activity Profiles

A recent study on novel cinnamic acid hydrazide derivatives reported minimum inhibitory concentrations (MICs) ranging from 0.49 to 1.95 µg/mL against multiple ESKAPE pathogens, including Staphylococcus aureus and Acinetobacter baumannii [1]. The trans-cinnamoyl hydrazide scaffold is essential for this activity, as saturated analogs or truncated hydrazides show significantly reduced potency. While the reference study did not test the 2-methyl derivative specifically, the structural similarity supports class-level inference of antimicrobial potential, with the 2-methyl group potentially modifying the potency spectrum.

Antimicrobial Research SAR Studies Infectious Disease

4-Methylbenzohydrazide Antibacterial Potency: Context for Positional Isomer Differentiation

The 4-methyl positional isomer (4-methylbenzohydrazide) has a reported pMIC value of 1.38 against a panel including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Aspergillus niger . This value provides a quantitative benchmark for the antimicrobial activity of a monomethylbenzohydrazide isomer. By extrapolation, the 2-methyl isomer may exhibit a different pMIC due to altered steric and electronic effects, but no direct head-to-head data are currently available in the literature.

Antimicrobial Screening Positional Isomer Comparison Hydrazide SAR

Recommended Application Scenarios for 2-Methyl-N'-[(2E)-3-phenylprop-2-enoyl]benzohydrazide Based on Available Evidence


Hit-to-Lead Optimization in Antibacterial Drug Discovery Targeting ESKAPE Pathogens

The class-level antimicrobial evidence for cinnamoyl hydrazides supports using the 2-methyl derivative as a scaffold for further structural optimization. Procurement of this compound enables systematic SAR exploration to quantify the positional methyl effect on MIC potency against multidrug-resistant S. aureus and A. baumannii.

Conformational Analysis and Crystallography Studies for Hydrazide-Based Drug Design

The demonstrated conformational rigidity of 2-methylbenzohydrazide derivatives makes this compound suitable for crystallographic and docking studies aimed at understanding how the ortho-methyl group influences target binding. The non-planar geometry may provide selectivity advantages against protein targets with deep binding pockets.

Physicochemical Profiling and ADMET Prediction Model Calibration

The measurable molecular weight increase (+14.03 Da) and predicted logP shift (+0.5 units) relative to the unsubstituted analog make this compound a useful probe for calibrating computational ADMET models. Inclusion in a test set can improve the accuracy of absorption, distribution, and toxicity predictions for methyl-substituted hydrazide libraries.

Reference Compound for Positional Isomer Comparative Studies

The known antimicrobial activity of 4-methylbenzohydrazide (pMIC 1.38) establishes a baseline for positional isomer comparison. Obtaining the 2-methyl isomer enables side-by-side assays to determine the ortho-methyl effect on potency, solubility, and metabolic stability, generating proprietary SAR data for patent applications.

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